4-Chloro-1-isopropyl-1H-indole
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Overview
Description
4-Chloro-1-isopropyl-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science . The compound’s structure consists of an indole ring substituted with a chlorine atom at the 4-position and an isopropyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isopropyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and isopropyl bromide.
Formation of Indole Ring: The indole ring is formed through a cyclization reaction.
Substitution Reactions: The chlorine and isopropyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isopropyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Chloro-1-isopropyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-isopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-indole: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
1-Isopropyl-1H-indole: Lacks the chlorine atom, which may influence its pharmacological properties.
4-Bromo-1-isopropyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and biological effects.
Uniqueness
4-Chloro-1-isopropyl-1H-indole is unique due to the presence of both chlorine and isopropyl groups, which can enhance its biological activity and chemical stability. These substituents can also influence its interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H12ClN |
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Molecular Weight |
193.67 g/mol |
IUPAC Name |
4-chloro-1-propan-2-ylindole |
InChI |
InChI=1S/C11H12ClN/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13/h3-8H,1-2H3 |
InChI Key |
CJHJBOPHBFWALX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
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